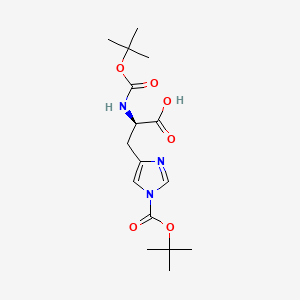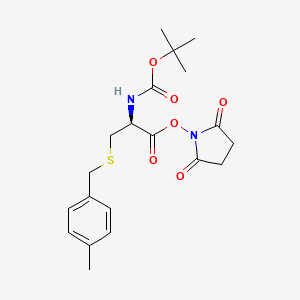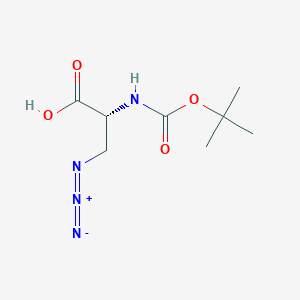
150347-56-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “150347-56-1” is also known as 5(6)-Carboxytetramethylrhodamine . It has been used for pharmaceutical testing and has been studied for its potential use in cancer treatment due to its ability to inhibit the proliferation of cancer cells, induce apoptosis, and interfere with cell cycle regulation .
Synthesis Analysis
The synthesis of “this compound” is not explicitly mentioned in the search results. However, it is available for purchase for research purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C50H46Cl2N4O10 . The molecular weight is 933.827 . Another source suggests the molecular formula as C25H22N2O5 and the molecular weight as 430.46 . This discrepancy might be due to different forms or isomers of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. One source suggests that the compound has a molecular weight of 933.827 and a molecular formula of C50H46Cl2N4O10 . Another source suggests a molecular weight of 860.91 and a molecular formula of C50H44N4O10 . More specific properties such as melting point, boiling point, and density are not provided in the search results.
作用機序
Target of Action
The compound this compound, also known as 5(6)-Carboxytetramethylrhodamine, is a bright, orange-fluorescent dye . It contains a carboxylic acid that can be used to react with primary amines via carbodiimide activation of the carboxylic acid . This suggests that the primary targets of this compound are likely to be primary amines present in various biological molecules.
Mode of Action
The interaction of 5(6)-Carboxytetramethylrhodamine with its targets involves a chemical reaction between the carboxylic acid group in the compound and primary amines . This reaction is facilitated by carbodiimide activation of the carboxylic acid . The result of this interaction is the formation of conjugates with absorption/emission maxima of approximately 555/580 nm .
Result of Action
The primary result of the action of 5(6)-Carboxytetramethylrhodamine is the formation of fluorescent conjugates with primary amines . These conjugates, which have absorption/emission maxima of approximately 555/580 nm , can be visualized using appropriate detection methods. This makes 5(6)-Carboxytetramethylrhodamine a useful tool in biological research for tracking and visualizing molecules containing primary amines.
実験室実験の利点と制限
The advantages of using 150347-56-1 in laboratory experiments include its low cost, its non-toxic nature, and its ability to facilitate the formation of a variety of organic compounds. Additionally, it is relatively simple to synthesize, making it an attractive option for industrial and laboratory use. However, there are a few limitations of using this compound in laboratory experiments. For example, it cannot be used in reactions that require high temperatures or pressures, as it will decompose at these conditions. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain types of reactions.
将来の方向性
There are several potential future directions for 150347-56-1. One possible direction is to explore its use as a catalyst for the formation of new drugs and polymers. Additionally, it could be used to facilitate the formation of other organic compounds, such as those used in biotechnology and biosensors. Finally, further research could be conducted to explore its potential as an anti-inflammatory or antioxidant agent.
合成法
150347-56-1 is synthesized through the reaction of an alkyl halide and a metal halide in aqueous solution. The reaction is typically carried out in a two-phase system, with the alkyl halide and metal halide being mixed together in an organic solvent. The reaction is then allowed to proceed at room temperature, and the resulting this compound is then isolated and purified. This method of synthesis is relatively simple and cost-effective, making it an attractive option for industrial and laboratory use.
科学的研究の応用
150347-56-1 has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis, as it can be used to facilitate the formation of a variety of organic compounds. It is also used as a solvent or catalyst in a variety of reactions, including those involving the synthesis of polymers. Additionally, it is used in the production of pharmaceuticals, as it can be used to catalyze the formation of a variety of drug molecules.
Safety and Hazards
The safety data sheet for “150347-56-1” was not found in the search results. However, it is generally advised to handle chemicals with appropriate safety measures, including wearing protective equipment and ensuring good ventilation .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 150347-56-1 involves the coupling of two key intermediates, followed by a series of deprotection and protection steps.", "Starting Materials": [ "4-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid", "4-bromo-2-fluoroaniline", "palladium catalyst", "base", "protecting and deprotecting agents" ], "Reaction": [ "The first step involves the reaction of 4-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with a base to form the corresponding carboxylate salt.", "Next, 4-bromo-2-fluoroaniline is reacted with a palladium catalyst to form the corresponding aryl palladium intermediate.", "The aryl palladium intermediate is then coupled with the carboxylate salt using a coupling reagent to form the desired product.", "The protecting groups are then removed using a deprotection agent.", "Finally, the desired product is protected using a protecting agent to yield the final compound." ] } | |
CAS番号 |
150347-56-1 |
分子式 |
C25H22N2O5 |
純度 |
97%min |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)




![(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B613715.png)